molecular formula C18H16ClN3O4 B4736847 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide

4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide

Cat. No. B4736847
M. Wt: 373.8 g/mol
InChI Key: QTIDSZBQVFJFOM-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide, also known as CINPA1, is a chemical compound that has gained attention in scientific research due to its potential as a selective inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is a ubiquitous serine/threonine phosphatase that plays a critical role in cellular signaling pathways, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide involves binding to a specific pocket on the PP2A-Cα subunit, which blocks the interaction between PP2A-Cα and its regulatory subunits, leading to a decrease in PP2A activity. This inhibition of PP2A activity can have downstream effects on various cellular processes, depending on the specific context.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide treatment can lead to decreased cell proliferation, increased apoptosis, and altered DNA damage response in various cell types, including cancer cells. Additionally, 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide in lab experiments is its selectivity for the PP2A-Cα subunit, which allows for specific inhibition of PP2A activity without affecting other phosphatases. However, one limitation is that the effects of 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide on PP2A activity can vary depending on the specific cellular context and the presence of other regulatory subunits.

Future Directions

Future research on 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide could focus on its potential therapeutic applications in various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies could investigate the effects of 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide on other cellular processes and signaling pathways beyond PP2A. Finally, the development of more potent and selective PP2A inhibitors based on the structure of 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide could also be an area of future research.

Scientific Research Applications

4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide has been shown to selectively inhibit the activity of the PP2A-Cα subunit, which is involved in the regulation of several important cellular processes, including cell cycle progression, apoptosis, and DNA damage response. This selective inhibition makes 4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide a valuable tool for studying the specific functions of PP2A-Cα in various biological systems.

properties

IUPAC Name

4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-26-13-3-5-16-14(9-13)12(10-21-16)6-7-20-18(23)11-2-4-15(19)17(8-11)22(24)25/h2-5,8-10,21H,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIDSZBQVFJFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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